Synthetic Utility as a Key Intermediate for Advanced Kinase Inhibitors
The primary differentiation of 3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone is its defined role as a specific, named intermediate in the synthesis of a class of potent protein kinase inhibitors [1]. Unlike general heterocyclic building blocks, this compound has been explicitly documented in patent literature as the starting material for generating biologically active molecules [2].
| Evidence Dimension | Patented Synthetic Utility |
|---|---|
| Target Compound Data | Explicitly claimed as a key intermediate in multiple patent families for synthesizing 8-aminoimidazo[1,5-a]pyrazine based kinase inhibitors [1][2]. |
| Comparator Or Baseline | Generic imidazo[1,5-a]pyrazine or cyclobutanone building blocks. |
| Quantified Difference | The target compound provides a direct, documented pathway to patented, advanced kinase inhibitor scaffolds. Generic alternatives do not offer this established, IP-protected route. |
| Conditions | Analysis of patent documents (e.g., EP 2305682, WO2015082583A1) describing synthesis of protein kinase inhibitors [1][2]. |
Why This Matters
This eliminates synthetic uncertainty and accelerates project timelines for teams developing kinase inhibitors, providing a validated entry point into a known chemical space.
- [1] Arnold, L. D., Cesario, C., Coate, H., Crew, A. P., Dong, H., Foreman, K., ... & Zhang, T. (2005). 6,6-Bicyclic ring substituted heterobicyclic protein kinase inhibitors. European Patent No. EP 2305682 A1. European Patent Office. View Source
- [2] Laurent, A., & Rose, Y. (2015). Preparation of 8-aminoimidazo[3,4-a]pyrazine as Btk protein kinase inhibitors. Patent No. WO2015082583A1. View Source
